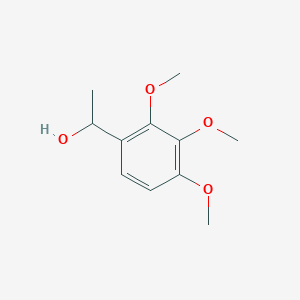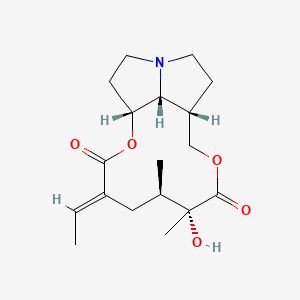![molecular formula C22H13N5O4 B14144260 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one CAS No. 875006-56-7](/img/structure/B14144260.png)
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety linked to a chromenone structure with an azo linkage to a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one typically involves the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave or conventional conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as polyphosphoric acid to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for detecting various biological molecules.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, the benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azo linkage may also play a role in the compound’s ability to act as a chromophore, absorbing and emitting light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine: This compound is a successful dopant for n-type organic semiconductors.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Synthesized from aromatic aldehyde and o-phenylenediamine, it is used in various synthetic methodologies.
Ethyl 3-(1H-Benzimidazol-2-Yl)propanoate: A related compound used in early discovery research.
Uniqueness
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is unique due to its combination of a benzimidazole moiety, a chromenone structure, and an azo linkage. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from organic synthesis to material science.
Propiedades
Número CAS |
875006-56-7 |
|---|---|
Fórmula molecular |
C22H13N5O4 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-6-[(4-nitrophenyl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C22H13N5O4/c28-22-17(21-23-18-3-1-2-4-19(18)24-21)12-13-11-15(7-10-20(13)31-22)26-25-14-5-8-16(9-6-14)27(29)30/h1-12H,(H,23,24) |
Clave InChI |
MIPYQHAVFMYQEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
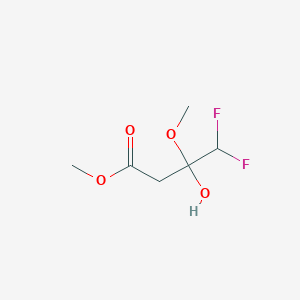
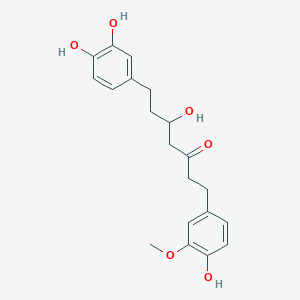

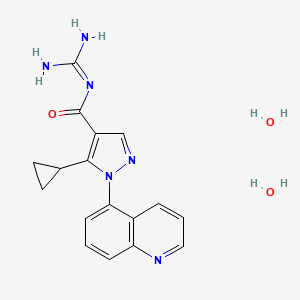
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)

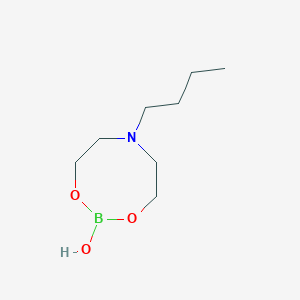
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
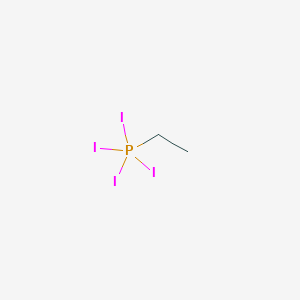
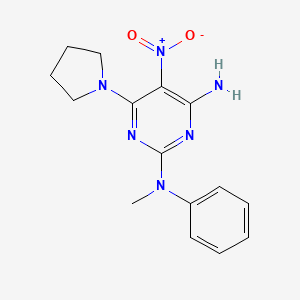
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
